![molecular formula C20H19N5O4 B2710174 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 2034270-53-4](/img/structure/B2710174.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N5O4 and its molecular weight is 393.403. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, demonstrating potential as anticancer agents (Rahmouni et al., 2016).
Antibacterial Agents : The synthesis of pyridonecarboxylic acids and their analogues showed promising antibacterial activity, with specific compounds found to be more active than enoxacin, indicating their potential in treating bacterial infections (Egawa et al., 1984).
Antimicrobial Activity : Derivatives of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones showed antistaphylococcal activity, highlighting their utility in the development of new antimicrobial agents (Kostenko et al., 2008).
Parallel Synthesis of Pyrimidine-5-carboxamides : A parallel solution-phase approach was used to prepare a library of pyrimidine-5-carboxamides, demonstrating a method for the efficient synthesis of potentially therapeutic compounds (Črček et al., 2012).
Antibiotic and Antibacterial Drugs : The synthesis of heterocyclic compounds with thiophene-2-carboxamide revealed their potential as antibiotics and antibacterial drugs, contributing to the development of new treatments for bacterial infections (Ahmed, 2007).
Novel Derivatives and Their Applications
Inhibitors of Met Kinase Superfamily : N-substituted pyridin-4-yloxy)-phenyl)pyrimidine-3-carboxamides were identified as potent Met kinase inhibitors, with specific analogues demonstrating tumor stasis in vivo, suggesting their application in cancer therapy (Schroeder et al., 2009).
Synthesis of Pyrimidinone and Oxazinone Derivatives : Pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents, indicating a broad application in combating microbial resistance (Hossan et al., 2012).
Potential Anti-HIV Agents : 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide was identified as a potential anti-HIV-1 non-nucleoside reverse transcriptase inhibitor, showcasing the therapeutic applications of such compounds in viral infections (Tamazyan et al., 2007).
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c26-16-11-13(12-25(16)14-5-2-1-3-6-14)18(27)22-9-10-24-19(28)15-7-4-8-21-17(15)23-20(24)29/h1-8,13H,9-12H2,(H,22,27)(H,21,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCLNVDGKQWJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide](/img/structure/B2710091.png)
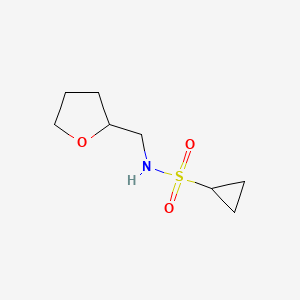

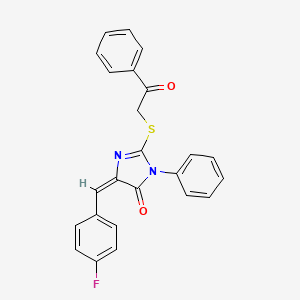
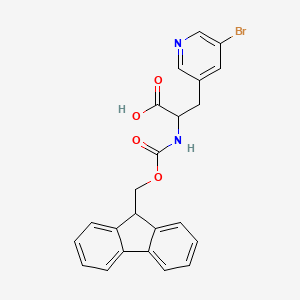
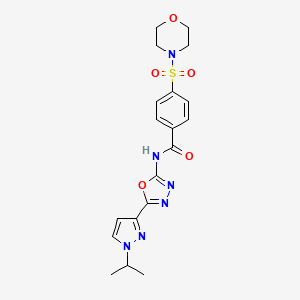
![8-(4-chlorophenyl)sulfonyl-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine](/img/structure/B2710101.png)
![N-(3,5-dimethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2710102.png)
![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2710103.png)
![3-(3,4-dimethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710104.png)
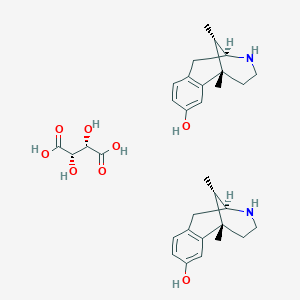
![2-[[(4-Methyl-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B2710108.png)
![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-ethylphenyl)methanone](/img/structure/B2710112.png)
![[2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B2710113.png)